5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 136384-19-5
VCID: VC21187368
InChI: InChI=1S/C9H6Cl2N2S3/c10-6-2-1-5(7(11)3-6)4-15-9-13-12-8(14)16-9/h1-3H,4H2,(H,12,14)
SMILES: C1=CC(=C(C=C1Cl)Cl)CSC2=NNC(=S)S2
Molecular Formula: C9H6Cl2N2S3
Molecular Weight: 309.3 g/mol

5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole

CAS No.: 136384-19-5

Cat. No.: VC21187368

Molecular Formula: C9H6Cl2N2S3

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole - 136384-19-5

Specification

CAS No. 136384-19-5
Molecular Formula C9H6Cl2N2S3
Molecular Weight 309.3 g/mol
IUPAC Name 5-[(2,4-dichlorophenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Standard InChI InChI=1S/C9H6Cl2N2S3/c10-6-2-1-5(7(11)3-6)4-15-9-13-12-8(14)16-9/h1-3H,4H2,(H,12,14)
Standard InChI Key XPKHYWRIWANKDK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)CSC2=NNC(=S)S2
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)CSC2=NNC(=S)S2

Introduction

Chemical Structure and Properties

Detailed Structural Analysis

5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole consists of a 1,3,4-thiadiazole ring with a 2,4-dichlorobenzylthio substituent at position 5 and a mercapto group at position 2. The structure can be visualized as follows:

  • A five-membered 1,3,4-thiadiazole ring containing three heteroatoms (one sulfur and two nitrogen atoms)

  • A mercapto (-SH) group at position 2 of the thiadiazole ring

  • A 2,4-dichlorobenzylthio group linked through a sulfur atom at position 5

  • Two chlorine atoms at positions 2 and 4 of the benzyl moiety

This molecular architecture contributes to the compound's unique chemical and biological properties, influenced by both the electronic effects of the heteroatoms and the steric effects of the substituents.

Tautomerism and Structural Stability

The mercapto group in 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole can undergo thiol-thione tautomerism, a phenomenon observed in many mercapto-substituted heterocycles. Recent studies on the tautomeric stability of mercapto thiadiazoles have demonstrated that factors such as solvent effects and substituent influences can determine the predominant tautomeric form .

The structural and energetic properties of heterocycles with five-membered rings containing nitrogen and sulfur as heteroatoms have been investigated to establish energy-structural correlations. These correlations are important in predicting thermochemical and thermophysical properties for structurally related compounds .

Synthesis Methods

Conventional Synthetic Approaches

Based on synthetic routes for similar 1,3,4-thiadiazole derivatives, several methods could potentially be employed for the synthesis of 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole. One common approach involves the alkylation of 5-mercapto-1,3,4-thiadiazole-2-thiol with appropriate halogenated compounds.

A potential synthetic route might involve:

  • Starting with 5-mercapto-1,3,4-thiadiazole-2-thiol as the key intermediate

  • Reaction with 2,4-dichlorobenzyl chloride in an appropriate solvent system

  • Use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction

This approach is similar to the synthesis of related compounds described in the literature, where 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol was reacted with substituted benzyl chlorides in the presence of sodium hydroxide .

Modern Synthetic Methods

More modern approaches to synthesizing thiadiazole derivatives include microwave-assisted synthesis, which offers advantages such as shorter reaction times, higher yields, and environmental friendliness . For 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole, a microwave-assisted synthesis might involve:

  • Mixing 5-mercapto-1,3,4-thiadiazole-2-thiol, 2,4-dichlorobenzyl chloride, and a base in DMF or a similar solvent

  • Subjecting the mixture to microwave irradiation under controlled conditions

  • Purification of the product through appropriate methods such as recrystallization or column chromatography

This approach aligns with the synthetic methods described for similar 1,3,4-thiadiazole compounds, where microwave irradiation was employed to enhance reaction efficiency .

Mechanism and Reaction Conditions

The synthesis of 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole likely proceeds through a nucleophilic substitution mechanism. The mercapto group of 5-mercapto-1,3,4-thiadiazole-2-thiol acts as a nucleophile, attacking the benzyl carbon of 2,4-dichlorobenzyl chloride, resulting in the formation of the desired product.

Key reaction conditions typically include:

  • Use of polar aprotic solvents such as DMF or acetonitrile

  • Presence of a base to deprotonate the mercapto group

  • Moderate to elevated temperatures or microwave irradiation

  • Potential use of phase-transfer catalysts to enhance reaction efficiency

The specific reaction conditions would need to be optimized to ensure high yield and purity of the desired product.

Characterization Techniques

Spectroscopic Analysis

Characterization of 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole would typically involve multiple spectroscopic techniques. Based on the characterization methods used for similar compounds, the following spectroscopic analyses would be valuable:

IR Spectroscopy: Expected to show characteristic absorption bands for the thiadiazole ring and functional groups. For related compounds, bands associated with C=N stretching (approximately 1570 cm^-1), C-S stretching, and S-H stretching (if present in the thiol form) are typically observed .

^1H NMR Spectroscopy: Would provide information about the proton environments in the molecule. Characteristic signals would include:

  • Aromatic protons from the 2,4-dichlorobenzyl moiety

  • Methylene protons (-CH₂-) connecting the benzyl group to the sulfur

  • The mercapto proton (-SH) if present in the thiol form (typically appears as a singlet at δ 3.5-4.0 ppm)

^13C NMR Spectroscopy: Would confirm the carbon framework of the molecule, with signals corresponding to the aromatic carbons, the methylene carbon, and the thiadiazole ring carbons.

Mass Spectrometry: Would provide the molecular weight and fragmentation pattern, helping to confirm the structure. The molecular ion peak would correspond to the molecular weight of the compound, and characteristic fragment patterns would be observed.

Biological Activities and Applications

Anticancer Activity

The 1,3,4-thiadiazole scaffold has been incorporated into numerous compounds with varying degrees of antiproliferative activity . The anticancer potential of thiadiazole derivatives has been evaluated against various cancer cell lines, including SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) .

For instance, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were tested for cytotoxic activity at concentrations ranging from 0.1 to 500 mcg/mL against these cell lines using the MTT assay . The structural similarity of 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole to these compounds suggests potential anticancer activity, which would need to be evaluated through similar assays.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole and related compounds is crucial for optimizing their biological activities. Several structural features might influence the biological activity of this compound:

  • The 1,3,4-thiadiazole core, known to be a pharmacophore that contributes to various biological activities

  • The mercapto group at position 2, which can interact with biological targets through hydrogen bonding or as a nucleophile

  • The 2,4-dichlorobenzyl substituent, which affects lipophilicity and potentially enhances interaction with hydrophobic pockets in biological targets

Studies on similar compounds have shown that modifications to these structural elements can significantly impact biological activities, providing valuable insights for the design and development of more potent derivatives .

Research Findings and Future Prospects

Current Research Status

Research on 1,3,4-thiadiazole derivatives continues to be an active area of investigation due to their diverse biological activities and potential therapeutic applications. While specific research on 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole is limited in the available literature, the broader field of thiadiazole chemistry offers valuable insights into potential research directions.

Recent studies have focused on developing new synthetic methodologies for thiadiazole derivatives, exploring their biological activities, and understanding the structural features that influence these activities . These efforts contribute to the growing body of knowledge about this important class of heterocyclic compounds.

Future Research Directions

Future research on 5-(2,4-Dichlorobenzylthio)-2-mercapto-1,3,4-thiadiazole might focus on several key areas:

  • Development of efficient and scalable synthetic routes for this compound and related derivatives

  • Comprehensive evaluation of its biological activities, particularly antimicrobial and anticancer properties

  • Investigation of structure-activity relationships to guide the design of more potent analogs

  • Exploration of potential applications beyond the traditional areas of medicinal and agricultural chemistry

  • Detailed studies on its physical, chemical, and pharmacokinetic properties to better understand its behavior in biological systems

These research directions would contribute to a more comprehensive understanding of this compound and potentially lead to valuable applications.

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